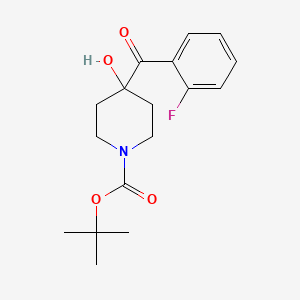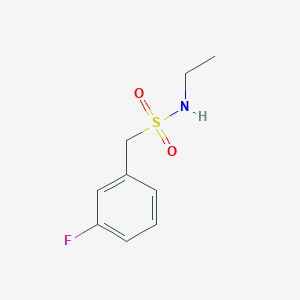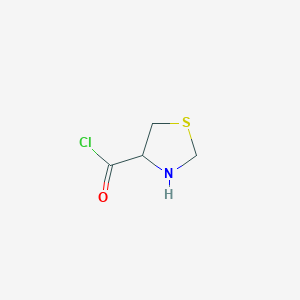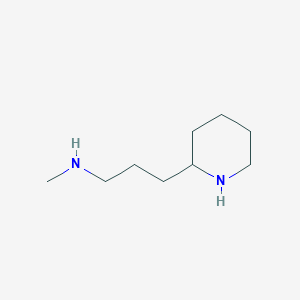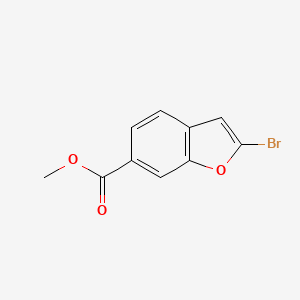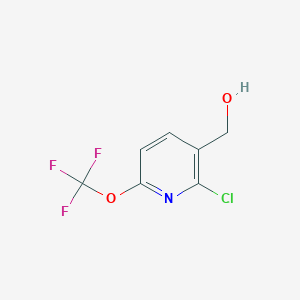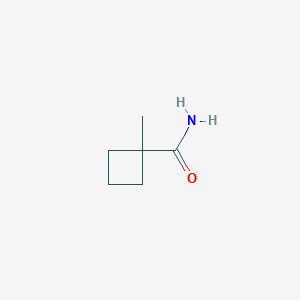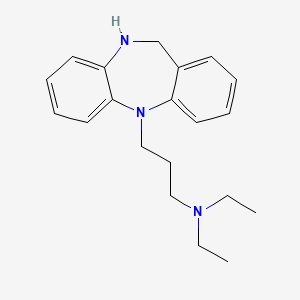![molecular formula C16H11NSe B13975554 12H-benzo[b]phenoselenazine CAS No. 64050-25-5](/img/structure/B13975554.png)
12H-benzo[b]phenoselenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12H-benzo[b]phenoselenazine: is an organoselenium compound characterized by a fused ring structure incorporating selenium This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12H-benzo[b]phenoselenazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of (2-nitrobenzene)phenyl selenide in the presence of a reducing agent such as triphenylphosphine in an organic solvent under nitrogen atmosphere . This reaction facilitates the formation of the selenazine ring system.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scalability, efficiency, and cost-effectiveness. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 12H-benzo[b]phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides or amines.
Wissenschaftliche Forschungsanwendungen
12H-benzo[b]phenoselenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and enzyme inhibitory properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities due to the unique properties imparted by selenium.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 12H-benzo[b]phenoselenazine involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific proteins or enzymes, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: Similar structure but contains oxygen instead of selenium.
Phenothiazine: Contains sulfur instead of selenium.
Phenazine: Lacks the selenium atom but shares a similar fused ring structure.
Uniqueness: 12H-benzo[b]phenoselenazine is unique due to the presence of selenium, which imparts distinct chemical reactivity and biological activity compared to its oxygen, sulfur, or nitrogen analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64050-25-5 |
|---|---|
Molekularformel |
C16H11NSe |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
12H-benzo[b]phenoselenazine |
InChI |
InChI=1S/C16H11NSe/c1-2-6-12-10-16-14(9-11(12)5-1)17-13-7-3-4-8-15(13)18-16/h1-10,17H |
InChI-Schlüssel |
CZWCOYRTSIEFAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC=CC=C4[Se]3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


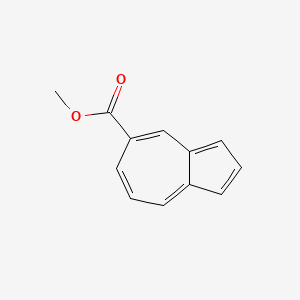
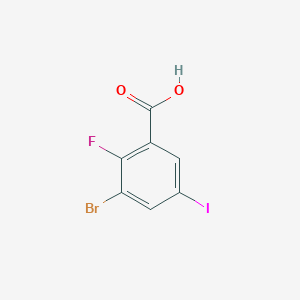
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
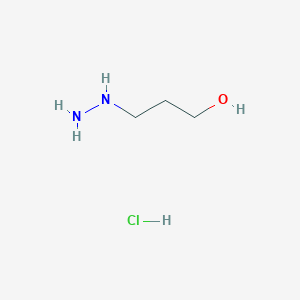
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
